molecular formula C10H15N3O2 B7512444 N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide

N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide

Cat. No. B7512444
M. Wt: 209.24 g/mol
InChI Key: ZRUWJHOKDRLGER-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide is a synthetic compound that belongs to the class of pyridazine derivatives. It is also known as DPOP or NSC 281612. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also induces apoptosis, a process of programmed cell death, in cancer cells. Moreover, N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide has been found to inhibit the growth of microorganisms by disrupting their cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects:
N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain. Additionally, N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer chemotherapy.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide possesses several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Moreover, this compound exhibits high stability and low toxicity, making it safe for use in vitro and in vivo studies. However, one of the limitations of N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide. One of the potential areas of research is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective anticancer agents. Moreover, further studies are needed to elucidate the mechanism of action of N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide and its potential applications in other fields such as neurobiology and immunology. Additionally, the development of novel drug delivery systems for N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide may enhance its therapeutic efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide involves the reaction of 3,6-dichloropyridazine with N,N-dimethylpropylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethylacetamide at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess significant anticancer activity against various cancer cell lines such as breast, lung, and colon cancer. This compound also exhibits potent antifungal and antibacterial activity against various pathogenic microorganisms. Moreover, N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide has been found to possess significant anti-inflammatory and analgesic activity.

properties

IUPAC Name

N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-4-7-13-9(14)6-5-8(11-13)10(15)12(2)3/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUWJHOKDRLGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=CC(=N1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide

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